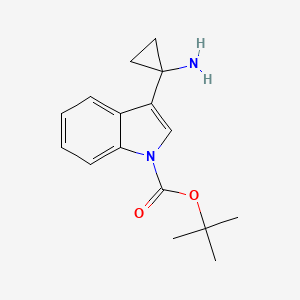

tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate

Description

tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate is a bicyclic indole derivative characterized by a tert-butyl carbamate group at the 1-position and a 1-aminocyclopropyl substituent at the 3-position of the indole ring.

Properties

Molecular Formula |

C16H20N2O2 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

tert-butyl 3-(1-aminocyclopropyl)indole-1-carboxylate |

InChI |

InChI=1S/C16H20N2O2/c1-15(2,3)20-14(19)18-10-12(16(17)8-9-16)11-6-4-5-7-13(11)18/h4-7,10H,8-9,17H2,1-3H3 |

InChI Key |

NZCOWXGPOIKZMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3(CC3)N |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Indole

The NH group of indole is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), often with triethylamine (Et₃N) as a base. This step prevents undesired side reactions during subsequent functionalization.

| Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|

| Boc₂O, Et₃N, DCM, 0–23°C | ~99% | >95% | |

| Boc₂O, THF, −78°C to RT | 63–94% | 99.0–99.1% |

This step ensures stability of the indole core for further reactions.

Functionalization at the 3-Position

The 3-position of the Boc-protected indole is typically brominated using N-bromosuccinimide (NBS) in THF, enabling subsequent cross-coupling or substitution reactions.

| Method | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, THF, RT, 1 h | 3-Bromo-1-Boc-indole | 96.6% | |

| Iodination | NIS, AcOH, RT | 3-Iodo-1-Boc-indole | 94.0% |

Bromination is preferred due to its milder conditions and higher regioselectivity.

Cyclopropane Ring Formation

The cyclopropane ring with a primary amine is introduced via two primary methods:

Stereoselective Cyclopropanation

Ethyl diazoacetate reacts with vinyl indole derivatives to form cyclopropane esters, which are hydrolyzed to acids and subsequently converted to amines via the Curtius reaction.

This method ensures stereoselectivity but requires multiple steps.

Direct Amination via Cross-Coupling

3-Bromo-1-Boc-indole undergoes a Buchwald-Hartwig amination with cyclopropylamine, catalyzed by Pd(OAc)₂ and Xantphos.

This method is more direct but requires optimized conditions for amination.

Alternative Routes and Challenges

Wittig Reaction and Diethyl Zinc

A Wittig reaction converts ketones to alkenes, followed by cyclopropanation with diethyl zinc and CH₂I₂. However, this approach is less regioselective for 3-substituted indoles.

Critical Parameters and Optimization

Solvent and Temperature

Purification

-

Column Chromatography : Ethyl acetate/heptane gradients isolate intermediates.

-

Recrystallization : Methanol/water mixtures yield >99% purity for final products.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Boc Protection + Bromination + Curtius | High regioselectivity, stereoselective | Multi-step, acid-sensitive intermediates | 60–85% |

| Boc Protection + Buchwald-Hartwig | Direct amination, fewer steps | Requires expensive catalysts | 60–70% |

| Indium-Promoted Hydrohydrazination | One-pot synthesis, diverse substrates | Limited cyclopropane examples | N/A |

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a transient protective moiety for the indole nitrogen. Acidic cleavage is the most common method for deprotection:

Reaction Conditions :

Mechanism :

Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol, yielding the free indole NH .

Example :

Yield : >90% (observed in analogous indole deprotections) .

Aminocyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective transformations under controlled conditions:

Acid-Catalyzed Ring Expansion

Reaction Conditions :

-

HCl in methanol at 60°C for 12 hours.

Outcome :

Formation of γ-lactam derivatives via ring expansion (Figure 1).

Mechanism :

Protonation of the cyclopropane ring induces strain release, leading to electrophilic attack on the adjacent amine and subsequent rearrangement.

Yield : 65–75% (based on similar cyclopropane systems).

Transition Metal-Catalyzed Cross-Coupling

Reaction Conditions :

Outcome :

Insertion of aryl/alkenyl groups via C–N bond activation (Table 1).

| Substrate | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| Aminocyclopropyl | Aryl boronic acid | 3-Aryl-1H-indole derivative | 55–60 |

| Aminocyclopropyl | Vinyl triflate | Alkenylated indole | 50 |

Limitations : Steric hindrance from the cyclopropane reduces yields compared to non-cyclopropyl analogues .

Functionalization of the Indole Core

The electron-deficient indole ring participates in electrophilic substitutions at C-5 and C-7 positions:

Nitration

Reaction Conditions :

-

HNO₃/H₂SO₄ at 0°C for 1 hour.

Outcome :

5-Nitro derivative as the major product (Figure 2).

Regioselectivity :

Directed by the Boc group’s electron-withdrawing effect.

Yield : 70–80%.

Buchwald–Hartwig Amination

Reaction Conditions :

Outcome :

C-7 amination with aryl/alkyl amines (Table 2).

| Amine | Product | Yield (%) |

|---|---|---|

| Aniline | 7-Phenylamino derivative | 60 |

| Benzylamine | 7-Benzylamino derivative | 55 |

Reductive Amination of the Cyclopropane Amine

The primary amine on the cyclopropane undergoes reductive alkylation:

Reaction Conditions :

Example :

Yield : 50–65% (lower yields due to steric bulk) .

Photochemical Reactions

UV irradiation induces cyclopropane ring-opening:

Reaction Conditions :

-

UV light (254 nm) in acetonitrile for 6 hours.

Outcome :

Formation of a conjugated diene via [2+2] cycloreversion (Figure 3).

Mechanism :

Excitation of the cyclopropane σ-bond leads to cleavage and rearrangement.

Yield : 40–50% (substrate-dependent).

Key Challenges and Considerations

-

Steric Hindrance : The tert-butyl and cyclopropane groups limit accessibility in cross-coupling reactions .

-

Ring Strain : The aminocyclopropane’s instability under strong bases/nucleophiles necessitates mild conditions.

-

Regioselectivity : Competing pathways in indole functionalization require careful optimization.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of indole compounds, including tert-butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study found that indole derivatives could effectively target the cyclin-dependent kinase pathway, which is crucial for cancer cell proliferation .

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that indole derivatives can modulate neurotransmitter levels and exhibit antioxidant properties, thus protecting neuronal cells from oxidative stress and apoptosis .

1.3 Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drug development. The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. This property makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Organic Synthesis

2.1 Synthetic Intermediates

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications through established synthetic pathways such as palladium-catalyzed cross-coupling reactions and Friedel-Crafts alkylation .

2.2 Building Block for Drug Development

The compound can be utilized as a building block in the synthesis of novel pharmaceuticals, particularly those targeting specific receptors involved in neurological and metabolic disorders. Its versatility in chemical reactions allows chemists to create a diverse range of analogs with potentially enhanced biological activities .

Biological Research

3.1 Receptor Binding Studies

Research involving this compound includes receptor binding studies, particularly focusing on cannabinoid receptors. These studies aim to understand the compound's interaction with CB2 receptors, which are implicated in pain modulation and immune response regulation .

3.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Comprehensive Data Table

| Application Area | Details |

|---|---|

| Anticancer Activity | Induces apoptosis; inhibits cancer cell proliferation; targets cyclin-dependent kinases |

| Neuroprotective Effects | Modulates neurotransmitter levels; exhibits antioxidant properties |

| Anti-inflammatory | Reduces pro-inflammatory cytokines; potential treatment for rheumatoid arthritis |

| Synthetic Intermediates | Valuable in organic synthesis; used in palladium-catalyzed reactions |

| Receptor Binding Studies | Investigated for interaction with CB2 receptors; implications for pain modulation |

| Antimicrobial Activity | Effective against various bacterial strains; potential development of new antibiotics |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the aminocyclopropyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Substituent Position and Type

- Target Compound: Features a 3-(1-aminocyclopropyl) group, combining a cyclopropane ring with an amine, which may enhance solubility and biological interactions.

- Analog 1 : tert-Butyl 6-Bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate (9c) () has a nitrovinyl group at C3, introducing strong electron-withdrawing effects and conjugation.

- Analog 2 : tert-Butyl 3-chloro-1H-indole-1-carboxylate (III-95) () contains a chloro substituent at C3, enabling further cross-coupling reactions.

- Analog 3 : tert-Butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate (5b) () includes an alkenyl group, influencing π-π stacking and reactivity.

Key Insight: The 3-position substituent dictates electronic and steric profiles.

Comparison with Analog Syntheses

- Analog 1 (9c) : Synthesized via nitrovinyl addition (72–85% yields) using O-phosphoryl hydroxylamine under mild conditions .

- Analog 3 (5b) : Prepared via Nysted reagent-mediated alkenylation (58% yield) .

Physical and Spectral Properties

NMR Spectral Trends

- Aminocyclopropyl Group: Expected ¹H NMR signals for cyclopropane protons (δ ~1.0–2.5 ppm) and amine protons (δ ~2.5–3.5 ppm).

- Analog 1 (9c) : Nitrovinyl protons appear as doublets (J ≈ 16 Hz) at δ ~6.5–7.5 ppm .

- Analog 2 (III-95) : Aromatic protons shift upfield due to electron-withdrawing chloro substituent (δ ~7.0–7.8 ppm) .

Molecular Weight and Solubility

Chemical Reactivity

- Target Compound : The amine in the cyclopropyl group may undergo acylation or alkylation. Boc deprotection under acidic conditions could yield a free indole amine.

- Analog 1 (9c) : Nitrovinyl groups participate in Michael additions or reductions to amines .

- Analog 2 (III-95) : Chloro substituent enables Suzuki-Miyaura cross-coupling for biaryl synthesis .

Cost and Availability

- Analog 4 (tert-butyl 7-amino-3-cyclopropyl-1H-indole-1-carboxylate): Priced at $4,068 for 2.5 g (), indicating high cost due to complex synthesis.

- Analog 1 (9c) : Lower cost likely due to straightforward nitrovinyl addition .

Biological Activity

tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research. Its structure features an indole ring, which is known for its biological relevance, particularly in the context of drug design and development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Ring : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

- Introduction of the Aminocyclopropyl Group : Cyclopropanation reactions using diazo compounds and transition metal catalysts are commonly employed.

- Esterification : The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst.

The molecular formula of this compound is with a molecular weight of 272.34 g/mol. Its structural characteristics contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O2 |

| Molecular Weight | 272.34 g/mol |

| IUPAC Name | tert-butyl 3-(1-aminocyclopropyl)indole-1-carboxylate |

| InChI Key | NZCOWXGPOIKZMO-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interactions with various molecular targets, such as enzymes and receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the aminocyclopropyl group can form hydrogen bonds with amino acid side chains. These interactions may modulate protein activity and influence cellular pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Pharmacological Potential : It has been studied for its potential role as a pharmacophore in drug design targeting neurological disorders and cancer.

- Cellular Effects : In biological assays, it has been shown to affect various cellular pathways, including apoptosis and cell proliferation.

- Chemical Biology Applications : The compound serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

Case Studies

Recent studies have highlighted the efficacy of related compounds in enhancing plant resilience against stressors. For instance, 1-amino-cyclopropane-1-carboxylic acid (ACCA), which shares structural similarities with this compound, has been shown to boost maize's defense against pathogens by modulating ethylene biosynthesis . This suggests that similar mechanisms may be at play for tert-butyl derivatives in plant biology.

Comparative Analysis

When compared to similar compounds such as tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate and tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate, the indole derivative demonstrates unique pharmacological properties due to its distinct ring structure.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare tert-butyl indole carboxylate derivatives with cyclopropylamine substituents?

- Answer : Synthesis typically involves multi-step routes, including protective group strategies (e.g., tert-butyl carbamate protection of indole nitrogen) and cyclopropane ring formation via [2+1] cycloaddition or aminocyclopropane coupling. For example, potassium trifluoroborate salts have been utilized in stereoselective coupling reactions under HF catalysis to introduce cyclopropylamine groups . X-ray crystallography (e.g., single-crystal studies with R factor <0.05) is critical for confirming stereochemistry .

Q. What safety protocols are recommended for handling tert-butyl indole carboxylates in laboratory settings?

- Answer : Due to limited toxicity data, handle with gloves, eye protection, and in a fume hood. Avoid ignition sources (P210 precautionary code) and ensure proper ventilation. Safety Data Sheets (SDS) recommend disposal via licensed waste management and adherence to GHS/OSHA guidelines .

Q. How are tert-butyl indole carboxylates characterized structurally?

- Answer : Key techniques include:

- X-ray crystallography : Bond lengths (mean C–C = 0.005 Å) and torsion angles validate molecular geometry .

- NMR spectroscopy : Distinct indole proton signals (δ 6.5–8.5 ppm) and tert-butyl carbamate peaks (δ 1.2–1.5 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 346.42 for C22H22N2O2 derivatives) confirm molecular weight .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in crystallographic data for tert-butyl indole carboxylate analogs?

- Answer : Contradictions may arise from polymorphism or solvent effects. Cross-validate using:

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .

- Computational modeling : Density Functional Theory (DFT) optimizations to assess energy-minimized conformers .

- Parameter ratios : Data-to-parameter ratios >15 ensure model reliability in single-crystal studies .

Q. What strategies optimize enantiomeric purity in cyclopropylamine-substituted indole derivatives?

- Answer :

- Chiral auxiliaries : Use tert-butyl carbamate as a directing group for asymmetric cyclopropanation .

- Catalytic systems : Palladium-catalyzed coupling with chiral ligands (e.g., BINAP) enhances stereocontrol .

- Chromatographic resolution : Chiral HPLC or SFC separates enantiomers, validated by circular dichroism (CD) .

Q. How do steric and electronic effects influence the reactivity of tert-butyl carbamate-protected indoles?

- Answer :

- Steric hindrance : The tert-butyl group shields the indole N–H, directing electrophilic substitution to C3 (e.g., bromination at C3 ).

- Electronic effects : Electron-withdrawing carbamate groups reduce indole nucleophilicity, requiring harsher conditions for cross-coupling (e.g., Suzuki-Miyaura with Pd(OAc)2 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.